molecular formula C18H17N3O4 B2667435 1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 851168-62-2

1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

Cat. No. B2667435
CAS RN: 851168-62-2
M. Wt: 339.351
InChI Key: ONWAIAPURKPTKU-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest . They are composed of a pyridine ring fused with a pyrimidine ring . The exact structure and properties can vary depending on the location of the nitrogen atom in the pyridine ring and the substitutions on the rings .


Chemical Reactions Analysis

Pyridopyrimidines can undergo various chemical reactions. For instance, they can react with aldehyde derivatives to form arylidenemalononitrile . This reaction is accelerated by visible light, which provides extra energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can vary widely. Some compounds in this class have high surface area and large pore volume, indicating good stability and excellent guest uptake .

Scientific Research Applications

Efficient Synthesis Methods

  • An efficient synthesis method for similar pyrimidine derivatives was developed using a domino sequence of Michael addition, cyclization, and aerial oxidation. This process showed interesting properties such as free rotation around bonds linking heterocyclic moieties (Sepay et al., 2016).
  • Novel multicomponent synthesis of pyridine-pyrimidines and their derivatives was catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on nanosilica, indicating a reusable catalyst under microwave irradiation and solvent-free conditions (Rahmani et al., 2018).

Novel Heterogeneous Catalysis

  • Nickel(II) chromite nanoparticles were used as an efficient novel heterogeneous catalyst for synthesizing new benzopyrano[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives in aqueous media. This method provided high yields and environmentally friendly procedures (Saeedi et al., 2020).

Catalyst-Free Synthesis

  • A catalyst-free, straightforward synthesis of pharmaceutically interesting diverse kind of new series of functionalized pyrimidine derivatives was developed. This method features mild reaction conditions, high atom economy, eco-friendliness, and easy isolation of products (Brahmachari & Nayek, 2017).

Structural and Spectroscopic Characterization

  • The tautomerism of enhydrazine versus hydrazone in similar pyrimidine derivatives was studied, providing insights into the structural characteristics of these compounds (Sharma et al., 2017).

Antibacterial Activity

  • Some pyrimidine derivatives showed antibacterial activity against gram-positive and gram-negative bacteria, highlighting their potential in medical applications (Asadian et al., 2018).

Solvatochromism Study

  • A study on the solvatochromic response of a similar pyrimidine derivative in various solvents was conducted, contributing to the understanding of solvent-dependent spectroscopic properties (El-Sayed & Spange, 2007).

Mechanism of Action

The mechanism of action of pyridopyrimidines can vary depending on their structure and the target they interact with. Some pyridopyrimidines have been found to have antipromastigote activity, which is justified by their desirable fitting pattern in the LmPTR1 pocket .

Safety and Hazards

The safety and hazards associated with pyridopyrimidines can vary depending on their specific structure. It’s important to handle these compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

11,13-dimethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-6-4-5-7-10(9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAIAPURKPTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

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